

A Comprehensive Technical Guide to the Physicochemical Properties of Dipotassium Succinate

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Compound of Interest

Compound Name: Potassium Succinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **dipotassium succinate**. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and logical workflows to support advanced applications and understanding of this compound.

Core Physicochemical Data

Dipotassium succinate, the dipotassium salt of succinic acid, is a white crystalline solid.^{[1][2]} It is available in both anhydrous and trihydrate forms.^{[2][3]} The following tables summarize the key quantitative physicochemical properties for both forms, compiled from various sources.

Table 1: General and Physical Properties

Property	Anhydrous Dipotassium Succinate	Dipotassium Succinate Trihydrate
Synonyms	Butanedioic acid, dipotassium salt; Succinic acid, dipotassium salt[1][2][4]	Potassium succinate trihydrate[1][2]
Molecular Formula	C ₄ H ₄ K ₂ O ₄ [1][2][4][5]	C ₄ H ₄ K ₂ O ₄ · 3H ₂ O[2] or C ₄ H ₁₀ K ₂ O ₇ [3][6]
Molecular Weight	194.27 g/mol [2][4][5]	248.31 g/mol [2][3]
Appearance	White crystalline powder (est)[7]	White crystalline solid[2]
Density	Not specified	1.52 g/cm ³ [3]

Table 2: Thermal and Solubility Properties

Property	Anhydrous Dipotassium Succinate	Dipotassium Succinate Trihydrate
Melting Point	Decomposes[2]	Decomposes at 160–170°C[3]
Boiling Point	236.1°C at 760 mmHg (calculated)[2][6][7][8][9]	Not applicable
Flash Point	110.9°C (est)[6][7][8][9]	Not applicable
Water Solubility	High solubility in water[1][2]	650 g/L at 25°C[3]
Vapor Pressure	0.0165 mmHg at 25°C (est)[6][7][9]	Not applicable

Table 3: Acid-Base and Spectroscopic Properties

Property	Value
pKa (of succinic acid)	pKa ₁ = 4.3, pKa ₂ = 5.6[2]
pH (1% solution)	7.2–7.6[3]
LogP (o/w)	-2.73360 (XLogP3)[8]
Canonical SMILES	<chem>C(CC(=O)[O-])C(=O)[O-].[K+].[K+]</chem> [2][4][5]
InChI Key	CVOQYKPWIVSMDC-UHFFFAOYSA-L[4][10] [11]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of **dipotassium succinate**. These protocols are based on standard laboratory practices.

Determination of Water Solubility

The solubility of **dipotassium succinate** can be determined by the isothermal equilibrium method.

Principle: A saturated solution of the salt is prepared at a specific temperature, and the concentration of the dissolved salt is then measured.

Materials:

- **Dipotassium succinate**
- Deionized water
- Constant temperature water bath or shaker
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters)

- Analytical instrument for quantification (e.g., HPLC, ICP-OES for potassium, or gravimetric analysis)

Procedure:

- An excess amount of **dipotassium succinate** is added to a known volume of deionized water in a sealed container.
- The container is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the solution is allowed to stand to allow undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
- The concentration of **dipotassium succinate** in the filtrate is determined using a suitable analytical method. For instance, the potassium concentration can be measured by ICP-OES, or the succinate concentration by HPLC. Alternatively, a known volume of the saturated solution can be evaporated to dryness and the mass of the residue determined gravimetrically.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- The solubility is expressed as grams of solute per 100 g of solvent or grams per liter of solution.[\[12\]](#)

Melting Point Determination

The melting point of **dipotassium succinate**, particularly its decomposition temperature, can be determined using the capillary method.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which it melts or decomposes is observed.[\[17\]](#)[\[18\]](#)

Materials:

- **Dipotassium succinate**, finely powdered
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[17][18]
- Thermometer

Procedure:

- A small amount of the finely powdered **dipotassium succinate** is packed into a capillary tube to a height of 2-3 mm.[19]
- The capillary tube is placed in the heating block of the melting point apparatus.[17]
- The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting/decomposition point.[18]
- The temperature at which the first droplet of liquid appears (or when decomposition, such as charring or gas evolution, begins) is recorded as the onset temperature.
- The temperature at which the entire solid has turned into a liquid (or decomposition is complete) is recorded as the final temperature. The melting point is reported as this temperature range.[17][18] For substances that decompose, the temperature at which decomposition is observed is noted.[2]

pKa Determination

The pKa values of the parent acid, succinic acid, are critical to understanding the buffering capacity of **dipotassium succinate** solutions.[2] Potentiometric titration is a common method for pKa determination.

Principle: A solution of the acidic form (succinic acid) is titrated with a strong base (e.g., KOH or NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[20]

Materials:

- Succinic acid
- Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

- pH meter with a combination electrode
- Burette
- Stirrer and stir bar
- Beaker

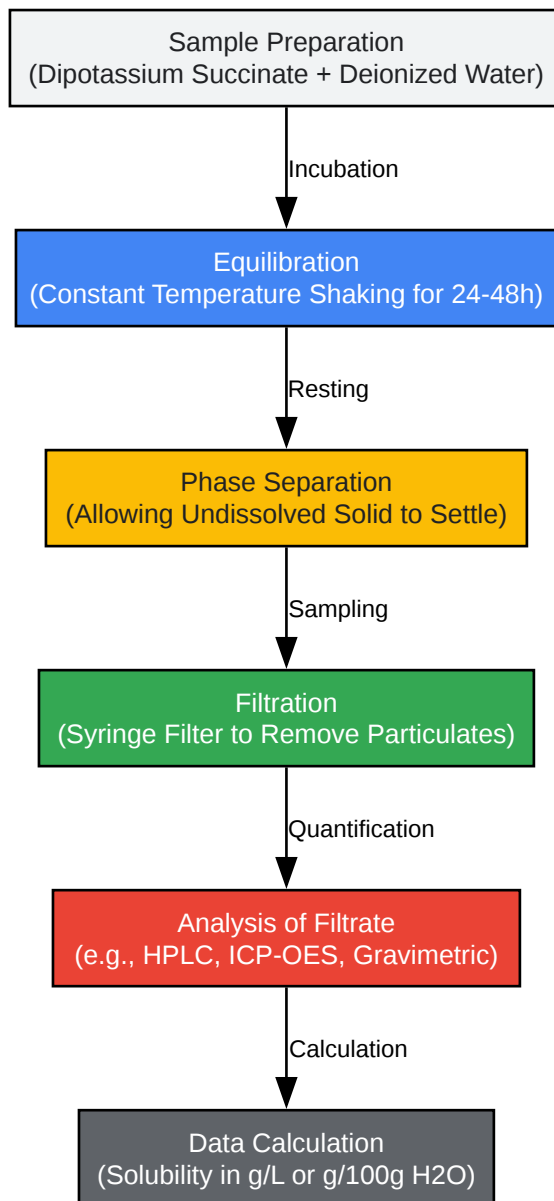
Procedure:

- A known amount of succinic acid is dissolved in a known volume of deionized water.
- The pH electrode is calibrated and placed in the succinic acid solution.
- The solution is stirred continuously.
- The standardized strong base is added in small, known increments from the burette.
- The pH of the solution is recorded after each addition of the base, allowing the reading to stabilize.
- The titration is continued past the second equivalence point.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The two equivalence points are determined from the points of maximum slope on the curve.
- The pK_{a1} is the pH at the point where half of the volume of base required to reach the first equivalence point has been added. The pK_{a2} is the pH at the midpoint between the first and second equivalence points.^{[20][21][22][23]}

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the aqueous solubility of **dipotassium succinate**.

Workflow for Aqueous Solubility Determination



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Caption: Workflow for Aqueous Solubility Determination.

Role in Drug Development

Dipotassium succinate serves various functions in pharmaceutical formulations. Its high water solubility and buffering capacity make it a valuable excipient.[3] It can be used to maintain the pH of solutions, which is crucial for the stability and efficacy of many drug substances.[3][9] For instance, it can be used in parenteral solutions to maintain a physiological pH.[3] Furthermore,

the succinate moiety is a key component in some active pharmaceutical ingredients, such as metoprolol succinate, where it is used to form a salt of the drug with modified release properties.[24] Understanding the physicochemical properties of **dipotassium succinate** is therefore essential for formulation scientists to control drug stability, dissolution rates, and overall performance of the final dosage form.[3] The metabolism and pharmacokinetics (DMPK) of any drug formulation are critical, and excipients can play a role in these processes.[25]

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